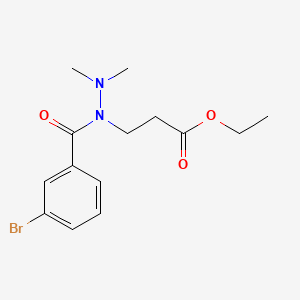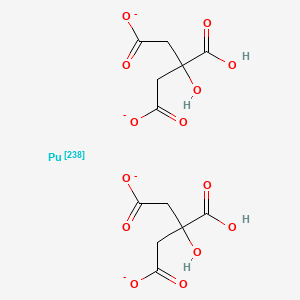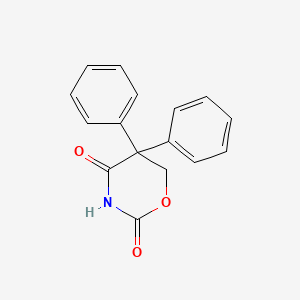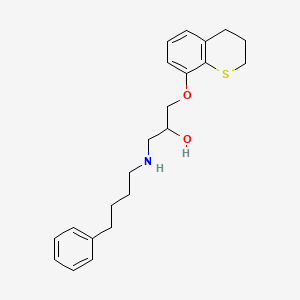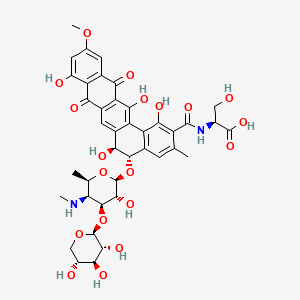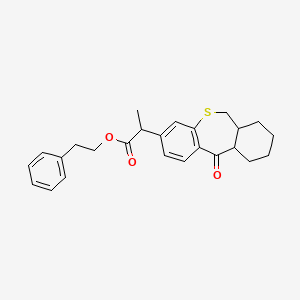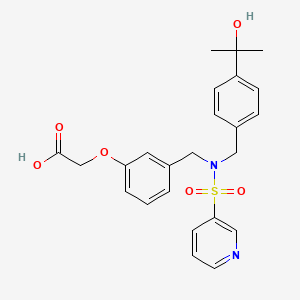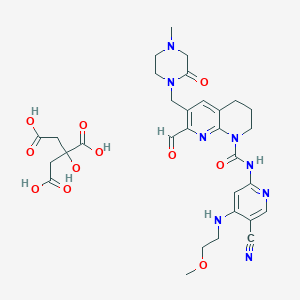
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position and a propyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline typically involves multiple steps, including nucleophilic substitution, reduction, acylation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and propyl substituents play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1,2,3,4-tetrahydropyrido(1,2-a)benzimidazole: This compound has a similar structure but with a benzimidazole ring instead of a quinoline ring.
1,2,3,4-tetrahydropyrido(2,3-b)pyrazine-2,3-dione: This compound has a pyrazine ring and is synthesized through similar synthetic routes.
Uniqueness
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups enhances its reactivity and potential as a pharmacologically active compound.
Propiedades
Número CAS |
177406-18-7 |
|---|---|
Fórmula molecular |
C16H20ClN5O |
Peso molecular |
333.81 g/mol |
Nombre IUPAC |
[(7-chloro-2-propyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)amino]urea |
InChI |
InChI=1S/C16H20ClN5O/c1-2-6-22-7-5-13-12(9-22)15(20-21-16(18)23)11-4-3-10(17)8-14(11)19-13/h3-4,8H,2,5-7,9H2,1H3,(H,19,20)(H3,18,21,23) |
Clave InChI |
SMBWLTHVFVQZBI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


